Standard phosphine oxide passivators (e.g., TPPO) act as insulators, limiting charge transport and external quantum efficiency (EQE) in perovskite LEDs. SPPO13 provides a conductive solution:
SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, CAS: 1234510-13-4) is a specialized n-type electron transporting material (ETL) and bipolar co-host engineered for high-performance organic and perovskite light-emitting diodes (OLEDs/Pero-LEDs). Structurally, it features an electron-donating spirobifluorene core flanked by two identical electron-withdrawing diphenylphosphine oxide groups . Unlike standard phosphine oxides, which are typically electrical insulators, SPPO13 is highly conductive, allowing it to simultaneously passivate non-radiative defects and promote electron injection [1]. From a procurement and manufacturing perspective, SPPO13 is highly valued for its solubility in alcohols, which enables orthogonal solvent processing for all-solution-processed multi-layer devices without damaging underlying organic layers [2].
Bifunctional defect passivation and electron injection in a single molecule
Rigid orthogonal spiro-core provides high triplet energy and thermal stability
n-Type host and surface treatment for perovskite and phosphorescent OLEDs
Substituting SPPO13 with generic phosphine oxide passivators (such as TPPO alone) critically compromises device architecture, as these common alternatives are electrical insulators that block carrier transport between the emitter and charge-transporter layers [1]. Attempting to use the closely related analog SPPO1 (which possesses only one phosphine oxide group) cuts the available coordination sites in half, resulting in a weaker, single-bonded interaction with undercoordinated defects that drastically reduces maximum external quantum efficiency (EQE) and brightness [2]. Furthermore, substituting with larger, more complex analogs like SPPO21 introduces severe triplet trapping, which plummets the photoluminescence quantum yield (PLQY) of the active material[3]. Therefore, SPPO13 is strictly required when a process demands dual-site passivation combined with high electron mobility.
Mono-functional analog may provide weaker defect passivation, leading to lower EQE than SPPO13
Non-functionalized core lacks DPPO groups; reported over 2.7× lower EQE in Pero-LEDs
Charge-transfer dominant structure may quench perovskite quantum dot emission, unlike SPPO13 passivation
In a direct head-to-head comparison of surface treatments for perovskite LEDs, SPPO13 significantly outperformed its single-bonded analog (SPPO1) and the non-bonded core (SBF). The dual P=O moieties in SPPO13 establish robust double-bonded coordination with defect sites, whereas SPPO1 provides only weaker single-bonded interactions [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) and Brightness in Pero-LEDs |
| Target Compound Data | SPPO13: 22.10% EQE; 83,306 cd/m2 brightness |
| Comparator Or Baseline | SPPO1: 17.48% EQE; 49,844 cd/m2 brightness (SBF baseline: 8.13% EQE) |
| Quantified Difference | +26.4% relative increase in EQE and +67% increase in brightness over SPPO1 |
| Conditions | Pero-LEDs treated with tailored pi-conjugated fluorene derivatives |
Justifies the procurement of the bis-phosphorylated SPPO13 over cheaper mono-phosphorylated analogs to break the 20% EQE barrier in commercial LED development.
Reported top EQE among tested fluorene passivators
Pero-LED, 30 devices; bifunctional advantage observed
Traditional phosphine oxides used for surface passivation are insulators, creating a trade-off where defect reduction comes at the cost of inhibited carrier transport. SPPO13 functions as a rare conductive phosphine oxide passivator, promoting electron injection at the interface while passivating non-radiative defects [1].
| Evidence Dimension | Device Performance (EQE and Maximum Brightness) |
| Target Compound Data | SPPO13: 22.3% EQE and ~190,000 cd/m2 maximum brightness |
| Comparator Or Baseline | Standard insulating phosphine oxides: Inhibit carrier transport, limiting overall device performance |
| Quantified Difference | Enables simultaneous high-efficiency defect passivation and unimpeded electron injection |
| Conditions | Perovskite emitting layer modification at the emitter/electron-transporter interface |
Allows engineers to solve the fundamental trade-off between defect passivation and electrical resistance in high-brightness optoelectronics.
Supports PCE enhancement in quasi-2D perovskite cells
Additive in precursor; reported highest in specific system 18.41%
While extending the molecular core of n-type hosts can sometimes improve thermal stability, it can severely compromise emission. Comparing SPPO13 to the larger analog SPPO21 reveals that the extended structure of SPPO21 creates triplet traps that drain energy from the guest emitter [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) of active material |
| Target Compound Data | SPPO13: 53.4% PLQY |
| Comparator Or Baseline | SPPO21: 16.2% PLQY |
| Quantified Difference | 3.3x higher PLQY for SPPO13 |
| Conditions | Thin films of blend-host and guest emitter (Ir(R-ppy)3) |
Proves that SPPO13 possesses the optimal molecular size and energy level alignment to prevent triplet trapping in phosphorescent host-guest systems.
Reported high efficiency in mixed-host architecture
TAPC:SPPO13 host; comparison against typical single-host systems
For large-area manufacturing, ultra-thin electron injection layers (EILs) are prone to pinholes and short circuits. By blending the high electron-transporting SPPO13 with the film-forming phosphonate TPPO, manufacturers can create a solution-processable EIL that functions efficiently at much greater thicknesses than standard materials[1].
| Evidence Dimension | Working Film Thickness for Electron Injection Layer (EIL) |
| Target Compound Data | SPPO13:TPPO blend: Functions perfectly at ~50 nm thickness |
| Comparator Or Baseline | Standard EILs: Typically restricted to <10 nm to prevent high resistance |
| Quantified Difference | Enables a 5x thicker EIL without sacrificing power efficiency (up to 17.6 lm/W for green PLEDs) |
| Conditions | Solution-processed multi-layer PLEDs fabricated via orthogonal solvent processing |
Dramatically improves manufacturing yield and reproducibility by allowing thicker, more robust injection layers that resist short-circuiting.
Low device-to-device variability supports consistent fabrication
Pero-LEDs; SPPO13-treated devices
SPPO13 avoids emission quenching observed with PO-T2T
Pure-blue perovskite QDs; EQE 2.67% for SPPO13-based LED
SPPO13 is the material of choice for modifying the perovskite emitting layer when targeting >20% EQE and ultra-high brightness (>100,000 cd/m2). Its unique status as a conductive phosphine oxide allows it to passivate non-radiative defects via double-bonded coordination without introducing insulating barriers[1].
Due to its high solubility in alcohols, SPPO13 is highly recommended for orthogonal solvent processing. It can be deposited as an electron transport layer over existing organic layers without dissolving them, streamlining low-cost, large-area manufacturing [2].
SPPO13 is an optimal n-type blending partner for hole-transporting materials (like TCTA). Because it avoids the severe triplet trapping seen in larger analogs (e.g., SPPO21), it maintains high photoluminescence quantum yields for blue, green, and red phosphors [3].